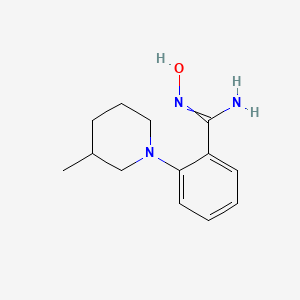
N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide
Overview
Description
N-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide, commonly referred to as N-HPMC, is an organic compound with a wide range of applications in the fields of chemistry and biology. N-HPMC is a derivative of the piperidine family and is composed of two nitrogen atoms, two oxygen atoms, and a carbon atom. It is a white, crystalline solid with a melting point of 123-125°C and a boiling point of 240-242°C.
Scientific Research Applications
Benzimidazole Derivatives as Neuropeptide Y1 Receptor Antagonists
A study by Zarrinmayeh et al. (1998) synthesized a series of benzimidazoles, which were evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists. This research aimed at developing anti-obesity drugs. The study involved modifying the benzimidazole structure with various piperidinylalkyl groups, including compounds similar to N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide. These compounds showed promise in targeting the Y1 receptor, a potential therapeutic target for obesity treatment (Zarrinmayeh et al., 1998).
Piperidinium Compounds in Molecular Structure Analysis
Ji-Long Ge and Yang‐Hui Luo (2012) reported on the molecular salt Paliperidonium nitrate, where the piperidine ring (similar in structure to N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide) exhibited a chair conformation. This study contributed to the understanding of molecular structures involving piperidine derivatives, essential in drug design and development (Ge & Luo, 2012).
Piperidine Derivatives as NMDA Receptor Antagonists
A study by Zhou et al. (1999) identified N-(2-phenoxyethyl)-4-benzylpiperidine as a novel N-methyl-D-aspartate (NMDA) receptor antagonist with high selectivity. This study, which involved modifications to a piperidine derivative, contributed to the understanding of NMDA receptor antagonism and its potential therapeutic applications in conditions like neurodegenerative diseases (Zhou et al., 1999).
Piperidinium Derivatives in Crystallography Studies
Jasinski et al. (2009) explored the crystallographic properties of a compound similar to N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide. This study contributes to the field of crystallography, helping understand the molecular and crystal structures of piperidinium compounds (Jasinski et al., 2009).
properties
IUPAC Name |
N'-hydroxy-2-(3-methylpiperidin-1-yl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-5-4-8-16(9-10)12-7-3-2-6-11(12)13(14)15-17/h2-3,6-7,10,17H,4-5,8-9H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMCVEUUYGCDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=CC=C2C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/structure/B1423999.png)
![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1424000.png)

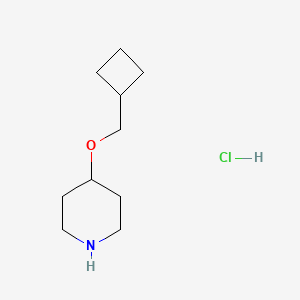
![4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1424007.png)

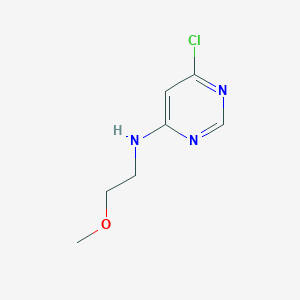

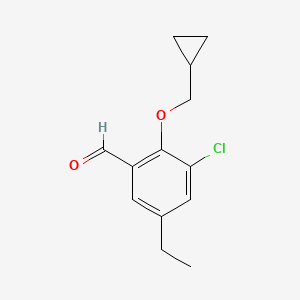
![4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1424016.png)

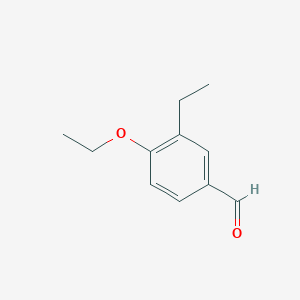

![Methyl 4-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1424022.png)